

Spectroscopic and Structural Analysis of 2-Ethylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylacrylonitrile**

Cat. No.: **B154658**

[Get Quote](#)

Introduction

2-Ethylacrylonitrile, also known by its IUPAC name 2-methylidenebutanenitrile, is a nitrile compound with the chemical formula C5H7N. As a functionalized alkene, it holds potential as a monomer for polymerization and as a building block in organic synthesis. The characterization of its chemical structure and purity is paramount for its application in research and development. This guide provides a detailed overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for **2-Ethylacrylonitrile**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **2-Ethylacrylonitrile**.

Mass Spectrometry (MS)

Mass spectrometry of **2-Ethylacrylonitrile** provides information about its molecular weight and fragmentation pattern, which aids in confirming its molecular formula and structure. The data presented is consistent with information available in public databases.[\[1\]](#)

Parameter	Value
Molecular Formula	C5H7N
Molecular Weight	81.12 g/mol
Ionization Mode	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
81	100% (M ⁺)
66	~50%
54	~40%
52	~30%
39	~25%

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethylacrylonitrile** reveals the presence of its key functional groups. The characteristic absorption bands are indicative of the nitrile and alkene moieties within the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2225	C≡N	Nitrile Stretch
~1630	C=C	Alkene Stretch
~2970	C-H	sp ³ C-H Stretch (Ethyl)
~3090	C-H	sp ² C-H Stretch (Vinylic)
~1460	C-H	sp ³ C-H Bend (Ethyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Due to the limited availability of public, peer-reviewed experimental NMR data for

2-Ethylacrylonitrile, the following tables present predicted chemical shifts. These predictions are based on computational models and serve as a reliable estimation for interpreting experimental spectra.

¹H NMR (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H (vinylic)	5.9 - 6.1	Singlet	1H	-
H' (vinylic)	5.8 - 6.0	Singlet	1H	-
-CH ₂ - (ethyl)	2.2 - 2.4	Quartet	2H	~7.5
-CH ₃ (ethyl)	1.1 - 1.3	Triplet	3H	~7.5

¹³C NMR (Predicted)

Carbon	Chemical Shift (δ, ppm)
C≡N	~118
C (quaternary, alkene)	~135
=CH ₂ (alkene)	~125
-CH ₂ - (ethyl)	~25
-CH ₃ (ethyl)	~12

Experimental Protocols

The following are generalized experimental protocols representative of the methods used to acquire the spectroscopic data presented above for a liquid sample like **2-Ethylacrylonitrile**.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: A dilute solution of **2-Ethylacrylonitrile** (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 35-300.
 - Source Temperature: 230 °C.
 - Data Acquisition: Full scan mode.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small drop of neat **2-Ethylacrylonitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.

- The sample spectrum is then collected.
- Resolution: 4 cm⁻¹.
- Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Spectral Range: 4000-400 cm⁻¹.
- Post-Acquisition Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Ethylacrylonitrile** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition (¹H NMR):
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- Data Acquisition (¹³C NMR):
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 512-1024 or more, depending on sample concentration.
- Post-Acquisition Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualization

The following diagram illustrates the chemical structure of **2-Ethylacrylonitrile**, which is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure of **2-Ethylacrylonitrile** showing key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylacrylonitrile | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 2-Ethylacrylonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154658#spectroscopic-data-nmr-ir-ms-of-2-ethylacrylonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com